molecular formula C10H12ClNO2 B3327440 Propyl 3-amino-4-chlorobenzoate CAS No. 343773-15-9

Propyl 3-amino-4-chlorobenzoate

Cat. No.: B3327440
CAS No.: 343773-15-9
M. Wt: 213.66 g/mol
InChI Key: ZLJVVDUAIWCUKZ-UHFFFAOYSA-N
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Description

Propyl 3-amino-4-chlorobenzoate is a benzoate ester derivative featuring a propyl ester group, an amino (-NH₂) substituent at the 3-position, and a chlorine (-Cl) atom at the 4-position of the benzene ring. The amino group enhances hydrogen-bonding capacity, which may improve solubility in polar solvents, while the electron-withdrawing chlorine atom could influence reactivity and stability. Such compounds are often explored in pharmaceuticals, agrochemicals, and material science due to their tunable functional groups .

Properties

IUPAC Name

propyl 3-amino-4-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-2-5-14-10(13)7-3-4-8(11)9(12)6-7/h3-4,6H,2,5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJVVDUAIWCUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 3-amino-4-chlorobenzoate typically involves the esterification of 3-amino-4-chlorobenzoic acid with propanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene or xylene to facilitate the removal of water formed during the reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same esterification reaction but is optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Propyl 3-amino-4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced back to the amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Sodium hydroxide or primary amines can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 3-nitro-4-chlorobenzoate derivatives.

    Reduction: 3-amino-4-chlorobenzoate derivatives.

    Substitution: Hydroxyl or amino-substituted benzoate derivatives.

Scientific Research Applications

Propyl 3-amino-4-chlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological substrates.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of propyl 3-amino-4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorobenzoate Esters

  • Propyl 3-Chlorobenzoate (C₁₀H₁₁ClO₂): Structure: Chlorine at the 3-position, lacking the amino group. Applications: Used in pharmaceutical and agrochemical research for its stability and reactivity. Molecular Weight: ~198.5 g/mol (calculated). Comparison: The addition of a 4-chloro and 3-amino group in Propyl 3-amino-4-chlorobenzoate introduces dual electronic effects: the amino group donates electrons (activating the ring), while chlorine withdraws electrons (deactivating). This combination may balance reactivity, making the compound more versatile in synthesis compared to Propyl 3-chlorobenzoate .

Parabens (Hydroxybenzoates)

  • Propyl Paraben (C₁₀H₁₂O₃): Structure: Hydroxyl (-OH) at the 4-position. Applications: Widely used as a preservative due to antimicrobial activity. Molecular Weight: 180.2 g/mol . Comparison: Replacing the hydroxyl group in parabens with chlorine and amino substituents shifts the compound’s bioactivity.

Amino-Substituted Benzoates

  • Ethyl 4-(Pyridazin-3-yl)Phenethylamino Benzoate (I-6230): Structure: Ethyl ester with a pyridazinyl-phenethylamino group at the 4-position. Applications: Investigated in medicinal chemistry for receptor-targeted drug design . Molecular Weight: ~395.4 g/mol (estimated).

Phenolic Derivatives

  • 4-Propylphenol (C₇H₁₂O): Structure: Propyl chain at the 4-position with a hydroxyl group. Applications: Used in fragrances (clove-like odor) and as a synthetic intermediate. Molecular Weight: 112.17 g/mol . Comparison: The ester group in this compound reduces acidity (compared to phenolic -OH) and enhances hydrolytic stability, making it more suitable for prolonged storage or controlled-release formulations .

Physico-Chemical and Functional Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound* C₁₀H₁₁ClNO₂ ~213.6 (calculated) 3-NH₂, 4-Cl Polar, H-bond donor/acceptor
Propyl 3-Chlorobenzoate C₁₀H₁₁ClO₂ 198.5 3-Cl Lipophilic, stable
Propyl Paraben C₁₀H₁₂O₃ 180.2 4-OH Antimicrobial, mildly acidic
I-6230 (Ethyl derivative) C₂₁H₂₂N₄O₂ 395.4 4-Pyridazinyl-phenethyl Receptor-targeting, complex metabolism
4-Propylphenol C₇H₁₂O 112.17 4-Propyl, -OH Volatile, clove-like odor

*Hypothetical data inferred from analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Propyl 3-amino-4-chlorobenzoate
Reactant of Route 2
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Propyl 3-amino-4-chlorobenzoate

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